

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 1-benzylazetidine-2-carboxylate

Cat. No.: B044582

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring.[1] This structure is of interest in medicinal chemistry as the azetidine ring is a component of various bioactive molecules.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **Methyl 1-benzylazetidine-2-carboxylate**, with a focus on providing practical information for research and development.

Compound Identification and Properties

The primary identifier for **Methyl 1-benzylazetidine-2-carboxylate** is CAS number 18085-37-5. However, it is important to note that several other CAS numbers exist for closely related isomers and derivatives.

Identifier	Description
CAS Number	18085-37-5
IUPAC Name	Methyl 1-benzylazetidine-2-carboxylate
Molecular Formula	C ₁₂ H ₁₅ NO ₂
Molecular Weight	205.25 g/mol
Appearance	Yellow liquid
Purity	≥ 95% (HPLC)
Storage Conditions	0-8°C

Physicochemical Properties (Predicted)

Property	Value
Boiling Point	272.8±33.0 °C
Density	1.153±0.06 g/cm ³

Synthesis of Methyl 1-benzylazetidine-2-carboxylate

The synthesis of **Methyl 1-benzylazetidine-2-carboxylate** can be achieved through a two-step process involving the esterification of azetidine-2-carboxylic acid followed by the N-benylation of the resulting ester.

Experimental Protocol

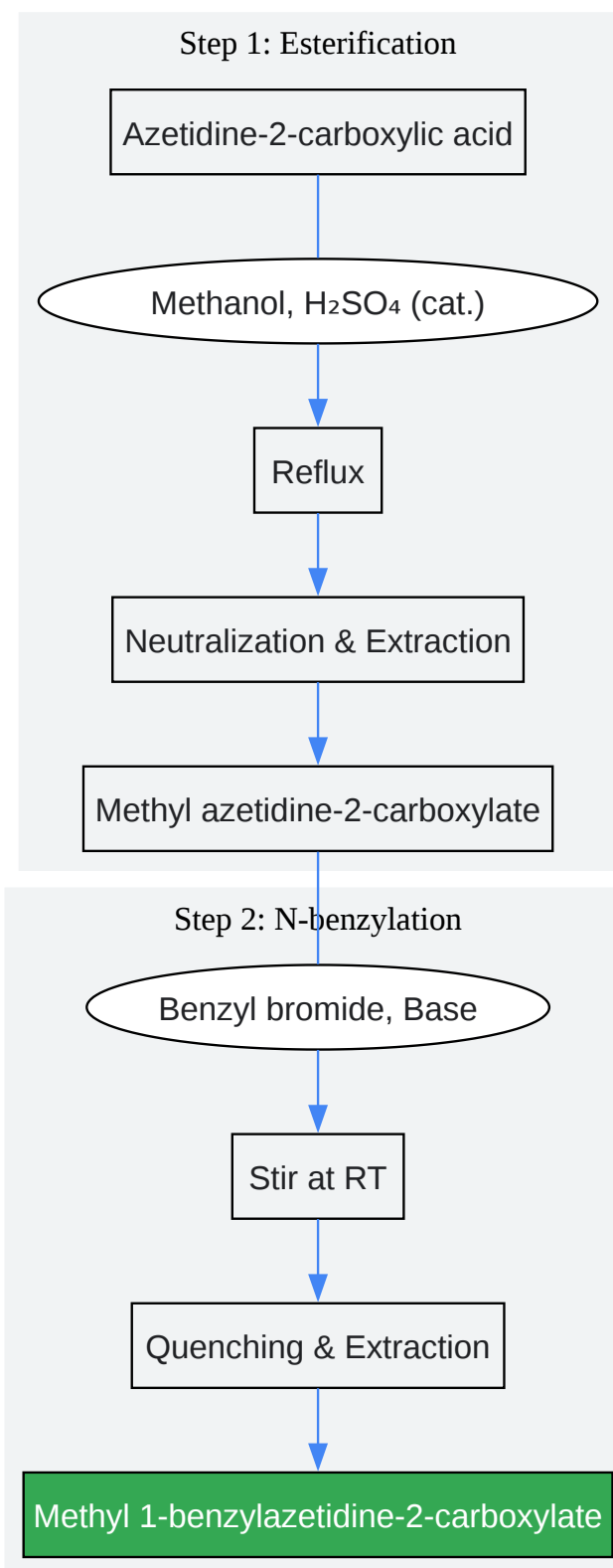
Step 1: Esterification of Azetidine-2-carboxylic acid

- Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend Azetidine-2-carboxylic acid in methanol.
- Acid Catalyst:** Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
- **Work-up:** Cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: N-benylation of Methyl azetidine-2-carboxylate

- **Reaction Setup:** Dissolve the methyl azetidine-2-carboxylate obtained from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask.
- **Base:** Add a base, such as potassium carbonate or sodium hydride, to the mixture.
- **Alkylation:** Add benzyl bromide dropwise to the reaction mixture at room temperature.
- **Reaction Time:** Stir the reaction mixture at room temperature or gentle heat for several hours to overnight until the reaction is complete (monitor by TLC).^[1]
- **Work-up:** Quench the reaction with water and extract the product with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, **Methyl 1-benzylazetidine-2-carboxylate**, can be purified by column chromatography.



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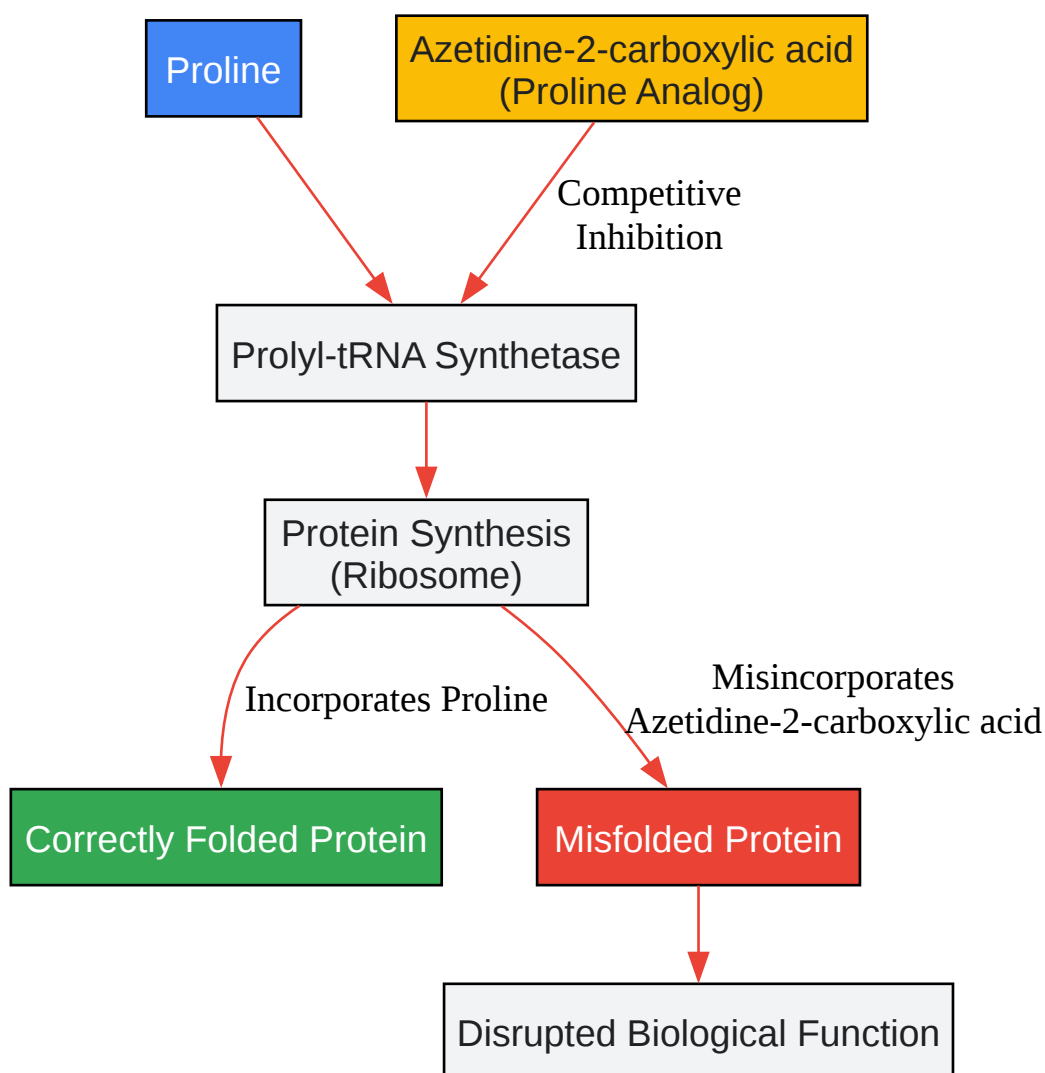
Synthetic workflow for **Methyl 1-benzylazetidine-2-carboxylate**.

Potential Biological Activity and Mechanism of Action

While there is limited specific biological data available for **Methyl 1-benzylazetidine-2-carboxylate**, the biological activity of its parent compound, Azetidine-2-carboxylic acid, is well-documented. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline analog.^{[3][4]}

This structural mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can lead to significant biological consequences.^{[4][5]} The misincorporation of azetidine-2-carboxylic acid can disrupt protein structure and function, leading to toxic and teratogenic effects.^{[3][4]} It is also known to be an inhibitor of collagen synthesis.^[6]

The benzyl and methyl ester groups in **Methyl 1-benzylazetidine-2-carboxylate** would likely alter its pharmacokinetic properties compared to the parent acid, potentially influencing its uptake and distribution. It is plausible that this derivative could act as a prodrug, being hydrolyzed in vivo to release the active Azetidine-2-carboxylic acid.



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Mechanism of proline analog interference in protein synthesis.

Conclusion

Methyl 1-benzylazetidine-2-carboxylate is a readily synthesizable derivative of the biologically active compound, Azetidine-2-carboxylic acid. While direct biological data for the title compound is scarce in publicly available literature, its structural relationship to a known proline analog suggests potential for biological activity, possibly as a prodrug. Further research is warranted to elucidate the specific pharmacological profile of **Methyl 1-benzylazetidine-2-carboxylate** and its potential applications in drug discovery and development. The synthetic protocols and foundational biological context provided in this guide serve as a starting point for such investigations.

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